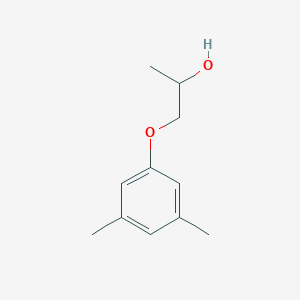

1-(3,5-dimethylphenoxy)propan-2-ol

Description

Importance of Aryloxypropanol Scaffolds in Organic Chemistry

The aryloxypropanol scaffold is a cornerstone in medicinal chemistry and organic synthesis. This structural framework, characterized by an aromatic ring linked through an ether oxygen to a propanolamine (B44665) side chain, is the defining feature of a major class of therapeutic agents known as beta-adrenergic blockers, or beta-blockers. nih.govnih.gov These drugs are widely used in the treatment of cardiovascular diseases such as hypertension, angina, and cardiac arrhythmias. nih.govmdpi.com

The general structure consists of an aromatic group (Ar-O-), a C3 linker with a hydroxyl group on the second carbon (-CH₂-CH(OH)-CH₂-), and an amine group. researchgate.net The interaction of these agents with β-adrenoceptors is highly stereoselective, with the (S)-enantiomer typically exhibiting significantly greater binding affinity and pharmacological activity. nih.govresearchgate.net The nature of the aromatic ring and the substituents on the amine group can be varied to modulate the drug's properties, such as its selectivity for β1- or β2-receptors, its lipophilicity, and its metabolic profile. mdpi.com The versatility and established biological importance of the aryloxypropanol motif make it a privileged scaffold in drug discovery and a subject of ongoing research. mdpi.com

Overview of the Compound's Structural Features and Research Relevance

1-(3,5-dimethylphenoxy)propan-2-ol is a distinct molecule within the broader aryloxypropanol class. Its structure features a phenyl ring substituted with two methyl groups at the 3 and 5 positions. This aromatic moiety is connected via an ether linkage to the first carbon of a propan-2-ol chain.

Key structural features include:

Aromatic Ring: A 3,5-dimethylphenyl group. The substitution pattern is symmetric.

Ether Linkage: An oxygen atom connecting the aromatic ring to the propanol (B110389) side chain, a defining feature of aryloxypropanols.

Propanol Chain: A three-carbon chain with a secondary alcohol (-OH) group at the C2 position. This hydroxyl group introduces a chiral center, meaning the compound can exist as two enantiomers, (R)- and (S)-1-(3,5-dimethylphenoxy)propan-2-ol.

The research relevance of 1-(3,5-dimethylphenoxy)propan-2-ol is primarily as an intermediate or an analogue in chemical synthesis. For instance, its ketone precursor, 1-(3,5-dimethylphenoxy)propan-2-one (B188652) (CAS 18621-26-6), is synthesized from 3,5-dimethylphenol (B42653) and chloroacetone. chemsrc.com The reduction of this ketone would yield the target alcohol. Furthermore, the closely related diol, 3-(3,5-dimethylphenoxy)propane-1,2-diol (B32170), is a known precursor in the synthesis of the muscle relaxant Metaxalone (B1676338). quickcompany.ingoogle.com This positions 1-(3,5-dimethylphenoxy)propan-2-ol as a potential building block for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Below is a table of its predicted physicochemical properties.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₁H₁₆O₂ | |

| Molecular Weight | 180.24 | g/mol |

| XLogP3 | 2.5 | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 | |

| Rotatable Bond Count | 4 | |

| Exact Mass | 180.11503 | Da |

| Monoisotopic Mass | 180.11503 | Da |

| Topological Polar Surface Area | 29.5 | Ų |

| Heavy Atom Count | 13 | |

| Complexity | 164 |

Note: These properties are computationally predicted and have not been experimentally verified.

Scope and Academic Trajectory of Research on 1-(3,5-dimethylphenoxy)propan-2-ol

A review of the current scientific literature indicates that dedicated academic research focusing exclusively on 1-(3,5-dimethylphenoxy)propan-2-ol is limited. The compound is more frequently noted as a potential synthetic intermediate rather than a final target molecule with characterized biological activity. Its amino-derivative, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol (B51489) (a related compound to Metaxalone), is available as a certified reference material, which highlights the importance of this specific substitution pattern in pharmaceutical analysis. sigmaaldrich.com

The academic trajectory for this compound is therefore likely tied to its utility in synthetic and medicinal chemistry. Future research could involve:

Asymmetric Synthesis: Development of stereoselective methods to synthesize the (R) and (S) enantiomers of 1-(3,5-dimethylphenoxy)propan-2-ol to serve as chiral building blocks.

Analogue Synthesis: Use as a scaffold to create new series of aryloxypropanol derivatives. By modifying the side chain (e.g., introducing an amine to create an analogue of known beta-blockers), researchers could explore how the 3,5-dimethyl substitution pattern influences pharmacological activity.

Physicochemical Studies: Detailed experimental characterization of its properties, including spectroscopic data (NMR, IR, MS) and determination of its crystal structure, which are currently not widely published.

In essence, while 1-(3,5-dimethylphenoxy)propan-2-ol may not be a primary subject of research itself, its structural components are of significant interest, and its role as a precursor and an analogue ensures its continued relevance within the broader field of organic and medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dimethylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFHHRCBLIIREV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(C)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454215 | |

| Record name | 2-Propanol, 1-(3,5-dimethylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143417-48-5 | |

| Record name | 2-Propanol, 1-(3,5-dimethylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies and Methodological Advancements for 1 3,5 Dimethylphenoxy Propan 2 Ol

Pathways to the Formation of the Phenoxypropanol Backbone

The fundamental structure of 1-(3,5-dimethylphenoxy)propan-2-ol is typically assembled through key bond-forming reactions that link the dimethylphenol and propanol (B110389) moieties.

Etherification Reactions Involving 3,5-Dimethylphenol (B42653) and Epichlorohydrin (B41342) Derivatives

A primary and widely utilized method for synthesizing the phenoxypropanol backbone is the direct etherification of 3,5-dimethylphenol with an epichlorohydrin derivative. smolecule.comgoogle.com This reaction is a cornerstone in the synthesis of many related pharmaceutical compounds. The process generally proceeds via a nucleophilic substitution mechanism where the phenolate (B1203915) ion, generated from 3,5-dimethylphenol in the presence of a base, attacks the electrophilic carbon of the epoxide ring in epichlorohydrin. smolecule.com

This reaction typically yields a mixture of 1-(3,5-dimethylphenoxy)-2,3-epoxypropane and the regioisomeric chlorohydrin, 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol. google.com Subsequent treatment of this mixture is necessary to yield the desired propan-2-ol. For instance, reaction with benzylamine (B48309) followed by catalytic hydrogenation can be employed to arrive at the aminopropanol (B1366323) derivative. google.com The choice of catalyst, solvent, and reaction temperature is crucial for optimizing the yield and purity of the intermediate products.

Table 1: Key Reactants in Etherification

| Reactant | Role |

|---|---|

| 3,5-Dimethylphenol | Phenolic nucleophile |

| Epichlorohydrin | C3 electrophilic building block |

| Base (e.g., NaOH, KOH) | Deprotonates the phenol (B47542) to form the active phenolate |

Approaches Utilizing Propanediol (B1597323) Intermediates in Related Syntheses

An alternative synthetic route involves the use of propanediol intermediates. Specifically, 3-(3,5-dimethylphenoxy)propane-1,2-diol (B32170) can serve as a key precursor. smolecule.comgoogle.com This diol can be synthesized by reacting 3,5-dimethylphenol with 3-chloro-1,2-propanediol (B139630) in the presence of a base. smolecule.com

Once the 3-(3,5-dimethylphenoxy)propane-1,2-diol is formed, it can be further manipulated to produce related structures. For example, in the synthesis of the muscle relaxant metaxalone (B1676338), this diol is reacted with urea (B33335) at high temperatures. google.com While this specific reaction leads to an oxazolidinone ring rather than the simple propan-2-ol, the initial formation of the phenoxy propanediol backbone is a relevant and viable synthetic strategy. The biosynthesis of 1,3-propanediol (B51772) from sources like glycerol (B35011) also highlights the importance of propanediol structures as versatile chemical building blocks. frontiersin.orgnih.gov

Application of Triglycidyl Isocyanurate in Related Synthetic Pathways

Triglycidyl isocyanurate (TGIC) is a trifunctional epoxy compound that can react with phenols, including 3,5-dimethylphenol. google.comgoogle.comnih.gov In these reactions, the phenolic hydroxyl group opens the epoxide rings of TGIC. google.comnih.gov This chemistry is particularly relevant in the production of certain polymers and resins where TGIC acts as a cross-linking agent. chemicalland21.comgoogleapis.com

A patented synthesis for metaxalone reports the reaction of 3,5-dimethylphenol with triglycidyl isocyanurate in a 1:3 molar ratio. google.com Another synthetic example involves reacting 3,5-dimethylphenol with TGIC in the presence of potassium hydroxide (B78521) to produce metaxalone. chemicalbook.com These examples demonstrate that the fundamental reaction between a phenol and an epoxide, in this case, a component of the more complex TGIC molecule, is a viable method for creating a phenoxy-alcohol linkage, which is central to the structure of 1-(3,5-dimethylphenoxy)propan-2-ol and its derivatives.

Enantioselective Synthesis and Chiral Resolution Techniques for Propan-2-ol Analogues

Because the second carbon in the propan-2-ol moiety is a stereocenter, 1-(3,5-dimethylphenoxy)propan-2-ol can exist as two distinct enantiomers. The synthesis of single-enantiomer forms is of high importance, particularly in pharmaceutical applications, often requiring specialized asymmetric techniques.

Asymmetric Synthetic Routes to Chiral Phenoxypropanols

The development of asymmetric synthetic methods allows for the direct production of specific enantiomers, bypassing the need for resolving a racemic mixture. rsc.orgrsc.org A common and effective strategy is the "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials. researchgate.netnih.gov For phenoxypropanol synthesis, chiral C3 synthons like (R)- or (S)-glycidol and their derivatives are invaluable.

For instance, reacting 3,5-dimethylphenol with (S)-epichlorohydrin in the presence of a base would lead to the formation of an optically active epoxide intermediate. Subsequent regioselective opening of this epoxide would yield the corresponding (R)-1-(3,5-dimethylphenoxy)propan-2-ol. The high stereospecificity of the epoxide ring-opening reaction is key to the success of this approach. This methodology is a cornerstone in the synthesis of many chiral pharmaceutical agents. nih.gov

Table 2: Common Chiral Building Blocks

| Chiral Synthon | Typical Use |

|---|---|

| (R)-Epichlorohydrin | Precursor for (S)-phenoxypropanols |

| (S)-Epichlorohydrin | Precursor for (R)-phenoxypropanols |

| (R)-Glycidol | Versatile C3 chiral building block |

Enzymatic Kinetic Resolution Methods for Related Racemic Mixtures

When a racemic mixture of a propan-2-ol analogue is produced, enzymatic kinetic resolution offers a powerful method for separating the enantiomers. mdpi.comnih.gov This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer over the other. nih.govresearchgate.net

In a typical resolution of a racemic phenoxypropanol, a lipase (B570770) such as Candida rugosa lipase is used in the presence of an acylating agent like isopropenyl acetate (B1210297). mdpi.comnih.gov The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other, leaving the unreacted S-enantiomer in high enantiomeric excess. mdpi.comnih.gov The resulting esterified product and the unreacted alcohol can then be separated by standard chromatographic techniques. The efficiency and enantioselectivity of the resolution are highly dependent on the choice of enzyme, solvent, acyl donor, and temperature. mdpi.comnih.govnih.gov Studies have shown that using a two-phase system with an ionic liquid and toluene (B28343) can lead to high enantiomeric excess of the product. mdpi.comnih.gov

Table 3: Factors Influencing Enzymatic Kinetic Resolution

| Factor | Influence | Example |

|---|---|---|

| Enzyme | Determines enantioselectivity and reaction rate. | Candida rugosa lipase, Novozym 435 mdpi.comnih.govnih.gov |

| Acyl Donor | Reacts with the alcohol to form an ester. | Isopropenyl acetate, vinyl acetate mdpi.comnih.gov |

| Solvent System | Affects enzyme activity and solubility of substrates. | Toluene, ionic liquids (e.g., [EMIM][BF4]) mdpi.comnih.gov |

Advanced Derivatization Chemistry of 1-(3,5-dimethylphenoxy)propan-2-ol

The derivatization of 1-(3,5-dimethylphenoxy)propan-2-ol is a key area of research, enabling the exploration of its chemical space and the development of new molecular entities. The presence of a reactive secondary alcohol, an ether linkage, and a substituted aromatic ring provides multiple sites for chemical modification.

Chemical Transformations at the Hydroxyl Group

The secondary hydroxyl group in 1-(3,5-dimethylphenoxy)propan-2-ol is a prime site for chemical transformations, including oxidation, esterification, and etherification.

Oxidation: The oxidation of the secondary alcohol to a ketone represents a fundamental transformation. This reaction typically proceeds to yield 1-(3,5-dimethylphenoxy)propan-2-one (B188652). nih.gov While specific studies on the oxidation of 1-(3,5-dimethylphenoxy)propan-2-ol are not extensively detailed in the reviewed literature, analogous oxidations of similar secondary alcohols are well-established. For instance, the oxidation of 2-(3,5-dimethoxyphenyl)propan-2-ol (B1587976) to the corresponding ketone is a known reaction. Common oxidizing agents for such transformations include chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods like Swern or Dess-Martin periodinane oxidations. The resulting ketone, 1-(3,5-dimethylphenoxy)propan-2-one, is a valuable intermediate for further derivatization, such as reductive amination.

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. youtube.com This reaction is typically catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, or can be facilitated by coupling agents. The esterification of propan-2-ol with ethanoic acid, for example, yields isopropyl acetate. youtube.com By analogy, reacting 1-(3,5-dimethylphenoxy)propan-2-ol with various acylating agents can produce a library of ester derivatives with potentially altered physicochemical properties.

| Reaction | Reactant | Product | Typical Reagents |

| Oxidation | 1-(3,5-dimethylphenoxy)propan-2-ol | 1-(3,5-dimethylphenoxy)propan-2-one | PCC, Swern, Dess-Martin |

| Esterification | 1-(3,5-dimethylphenoxy)propan-2-ol | Ester derivative | Carboxylic acid, acid chloride |

Modifications of the Aromatic Ring System, Including Iodination

The 3,5-dimethylphenyl moiety of the molecule is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the aromatic ring. masterorganicchemistry.com The two methyl groups are ortho, para-directing, and the phenoxy-propanol substituent is also generally considered ortho, para-directing. This directing effect influences the regioselectivity of substitution reactions.

Iodination: Iodination is a key modification that can introduce a heavy atom into the aromatic ring, which can be useful for X-ray crystallography studies or as a handle for further cross-coupling reactions. The iodination of electron-rich aromatic compounds can be achieved using various iodinating agents. organic-chemistry.org For instance, the iodination of 3,5-dichloroanisole, a compound with a similar substitution pattern, has been studied using iodine in the presence of silver salts. olemiss.edu Reagents like N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) are also effective for the iodination of activated aromatic rings. organic-chemistry.org Given the activating nature of the alkyl and ether groups on the aromatic ring of 1-(3,5-dimethylphenoxy)propan-2-ol, electrophilic iodination is expected to occur at the positions ortho or para to the existing substituents.

| Reaction | Substrate | Potential Product(s) | Typical Reagents |

| Iodination | 1-(3,5-dimethylphenoxy)propan-2-ol | Iodo-substituted derivatives | I2/Ag+, NIS, DIH |

Introduction of Nitrogen-Containing Moieties to Form Amine Derivatives

The synthesis of amine derivatives of 1-(3,5-dimethylphenoxy)propan-2-ol is of significant interest, particularly for the development of pharmacologically active compounds. A key derivative is 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol (B51489). nih.gov

One synthetic route to this amino alcohol starts from 3,5-dimethylphenol and epichlorohydrin. google.com The initial reaction forms a mixture of 1-(3,5-dimethylphenoxy)-2,3-epoxypropane and 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol. This mixture is then reacted with an amine, such as benzylamine, followed by a reduction step to yield the primary amine. google.com

An alternative approach involves the reductive amination of the corresponding ketone, 1-(3,5-dimethylphenoxy)propan-2-one. organic-chemistry.orgmasterorganicchemistry.comunl.edu This two-step one-pot process involves the reaction of the ketone with ammonia (B1221849) or an amine to form an imine intermediate, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). masterorganicchemistry.comunl.edu

| Starting Material | Key Intermediate(s) | Final Product | Key Reaction Types |

| 3,5-Dimethylphenol | 1-(3,5-dimethylphenoxy)-2,3-epoxypropane | 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | Epoxidation, Amination, Reduction |

| 1-(3,5-dimethylphenoxy)propan-2-one | Imine | 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | Reductive Amination |

Synthesis of Spin-Labeled Analogues for Specialized Spectroscopic Applications

Spin-labeling is a powerful technique used in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of molecules and their interactions with biological systems. This involves the covalent attachment of a stable free radical, typically a nitroxide moiety like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to the molecule of interest.

While specific examples of spin-labeled analogues of 1-(3,5-dimethylphenoxy)propan-2-ol are not prominent in the literature, general strategies for the synthesis of such derivatives can be inferred. The spin label could be introduced at various positions on the molecule. For instance, a TEMPO-containing carboxylic acid could be esterified with the hydroxyl group of 1-(3,5-dimethylphenoxy)propan-2-ol. Alternatively, a functionalized TEMPO derivative could be attached to the aromatic ring via a suitable linker, or to the amino group of 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol. The synthesis of spin-labeled ibuprofen, for example, involved attaching a TEMPOL moiety to the benzene (B151609) ring. smolecule.com Similarly, spin-labeled phospholipids (B1166683) have been synthesized for membrane studies. nih.gov These approaches provide a framework for the design and synthesis of spin-labeled probes based on the 1-(3,5-dimethylphenoxy)propan-2-ol scaffold for use in EPR spectroscopic investigations.

| Labeling Strategy | Target Site | Potential Spin Label | Application |

| Esterification | Hydroxyl group | TEMPO-carboxylic acid | EPR spectroscopy |

| Aromatic Substitution | Aromatic ring | Functionalized TEMPO | EPR spectroscopy |

| Amine Derivatization | Amino group | TEMPO-NHS ester | EPR spectroscopy |

Iii. Investigation of Chemical Reactivity and Reaction Mechanisms of 1 3,5 Dimethylphenoxy Propan 2 Ol

Mechanistic Studies of Propan-2-ol Functional Group Reactions

The propan-2-ol moiety is a site of significant chemical activity, primarily involving reactions of the secondary hydroxyl (-OH) group. These include dehydration and oxidation, which are characteristic reactions of secondary alcohols.

Dehydration Processes and Product Formation

The dehydration of 1-(3,5-dimethylphenoxy)propan-2-ol involves the elimination of a water molecule from the propan-2-ol side chain. This reaction is typically catalyzed by strong acids, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and requires heat.

The mechanism for this acid-catalyzed dehydration proceeds in several steps:

Protonation of the Hydroxyl Group: An acid catalyst donates a proton (H⁺) to the oxygen atom of the hydroxyl group. This is a fast, reversible step that converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).

Formation of a Carbocation: The protonated alcohol loses a water molecule, resulting in the formation of a secondary carbocation intermediate. This is the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A base (such as the conjugate base of the acid catalyst, e.g., HSO₄⁻, or a water molecule) removes a proton from a carbon atom adjacent to the positively charged carbon. This results in the formation of a double bond.

Depending on which adjacent proton is removed, two potential alkene products could be formed from 1-(3,5-dimethylphenoxy)propan-2-ol:

1-(3,5-dimethylphenoxy)prop-1-ene (formed by removal of a proton from the C1 carbon)

3-(3,5-dimethylphenoxy)prop-1-ene (formed by removal of a proton from the C3 methyl group)

The major product is typically determined by Zaitsev's rule, which states that the more substituted (more stable) alkene is the favored product. In this case, 1-(3,5-dimethylphenoxy)prop-1-ene would be the major product.

Oxidation Reactions of Secondary Alcohol Functionalities

The secondary alcohol group in 1-(3,5-dimethylphenoxy)propan-2-ol can be oxidized to form a ketone. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.

Common oxidizing agents for this reaction include chromates, such as potassium dichromate (K₂Cr₂O₇) or chromium trioxide (CrO₃), typically in an acidic solution (e.g., with sulfuric acid). The reaction generally involves heating the alcohol with the oxidizing agent. During the reaction, the orange color of the dichromate(VI) ion is reduced to the green color of the chromium(III) ion, providing a visual indication that the oxidation has occurred.

The product of the oxidation of 1-(3,5-dimethylphenoxy)propan-2-ol is 1-(3,5-dimethylphenoxy)propan-2-one (B188652) . Unlike primary alcohols, secondary alcohols cannot be further oxidized to carboxylic acids under these conditions, as this would require the breaking of a carbon-carbon bond.

Reactivity of the Aryl Ether Linkage

The aryl ether bond (C-O-C) connecting the 3,5-dimethylphenoxy group to the propanol (B110389) side chain is generally a stable linkage. Aryl ethers are known for their relative inertness compared to alkyl ethers, particularly under basic conditions. The stability is attributed to the sp² hybridization of the aromatic carbon and the delocalization of the oxygen's lone pair electrons into the benzene (B151609) ring, which imparts partial double bond character to the C-O bond. ncert.nic.in

However, this bond is not completely unreactive. Cleavage of the β-O-4 aryl ether linkage, a structure analogous to that in 1-(3,5-dimethylphenoxy)propan-2-ol, is a key focus in lignin (B12514952) chemistry. rsc.orgresearchgate.net Studies on lignin model compounds show that this bond can be cleaved under specific catalytic conditions, such as hydrogenolysis using metal catalysts (e.g., Co-Zn, Pd/C). rsc.orgrsc.org These reactions often require high temperatures and pressures.

Furthermore, enzymatic cleavage of β-aryl ether bonds is a known pathway in the biological degradation of lignin by certain fungi and bacteria. osti.govacs.org For instance, enzymes like glutathione-S-transferases (GSTs) can catalyze the selective cleavage of the β-O-4 bond. osti.govacs.org In some bacterial pathways, the process is initiated by the oxidation of the α-benzylic alcohol, which increases the susceptibility of the adjacent ether bond to cleavage. osti.gov While these conditions are specific, they demonstrate that the aryl ether linkage can be a site of reactivity. Under typical laboratory conditions for dehydration or oxidation of the alcohol group, the aryl ether linkage is expected to remain intact.

Elucidation of Specific Reaction Pathways Involving 1-(3,5-dimethylphenoxy)propan-2-ol or its Direct Precursors

The synthesis of 1-(3,5-dimethylphenoxy)propan-2-ol and related structures typically involves the formation of the aryl ether bond as a key step. The most common synthetic route starts with 3,5-dimethylphenol (B42653) (also known as 3,5-xylenol) and a three-carbon electrophile. nist.govnih.gov

A primary pathway involves the nucleophilic substitution reaction between the sodium or potassium salt of 3,5-dimethylphenol (the phenoxide) and an epoxide, such as propylene (B89431) oxide or epichlorohydrin (B41342).

Pathway involving Epichlorohydrin:

Phenoxide Formation: 3,5-dimethylphenol is treated with a base like sodium hydroxide (B78521) (NaOH) to deprotonate the phenolic hydroxyl group, forming the highly nucleophilic 3,5-dimethylphenoxide ion.

Nucleophilic Attack: The phenoxide ion attacks one of the carbon atoms of the epoxide ring of epichlorohydrin. This is a Williamson ether synthesis-type reaction. The attack typically occurs at the less sterically hindered terminal carbon of the epoxide, leading to the opening of the ring.

Formation of Glycidyl (B131873) Ether Intermediate: This step forms 1-(2,3-epoxypropoxy)-3,5-dimethylbenzene (a glycidyl ether).

Hydrolysis/Reduction: To obtain 1-(3,5-dimethylphenoxy)propan-2-ol, the resulting epoxide ring in the intermediate must be opened. This can be achieved through hydrolysis under acidic or basic conditions to form a diol, followed by selective reactions, or through reduction using a reagent like lithium aluminum hydride (LiAlH₄), which would attack the C2 position of the epoxide to yield the desired secondary alcohol.

This synthetic route highlights that 3,5-dimethylphenol is a direct precursor, and the formation of the ether linkage is a fundamental step in building the 1-(3,5-dimethylphenoxy)propan-2-ol molecule.

Iv. Advanced Spectroscopic and Analytical Characterization of 1 3,5 Dimethylphenoxy Propan 2 Ol

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy Applications

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of 1-(3,5-dimethylphenoxy)propan-2-ol, providing a detailed fingerprint of its molecular structure. The spectrum is characterized by a combination of vibrations arising from the 3,5-dimethylphenyl group, the ether linkage, and the propan-2-ol side chain.

The aromatic portion of the molecule, derived from 3,5-dimethylphenol (B42653), produces several distinct Raman bands. nih.gov Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. The characteristic ring "breathing" modes of the substituted benzene (B151609) ring appear at lower frequencies. The presence of two methyl groups on the ring will influence these vibrations, with C-C stretching and bending modes of the ring being prominent in the 1300-1600 cm⁻¹ range.

The propan-2-ol moiety contributes vibrations characteristic of an aliphatic alcohol. nih.govresearchgate.net The saturated C-H stretching vibrations from the methyl and methylene (B1212753) groups of the propane (B168953) chain are found in the 2800-3000 cm⁻¹ region. nih.gov The C-O stretching vibrations from the ether linkage and the secondary alcohol are expected in the 1000-1250 cm⁻¹ region. A broad O-H stretching band, characteristic of the alcohol group and influenced by hydrogen bonding, is typically observed around 3200-3600 cm⁻¹. researchgate.net

A summary of the expected characteristic Raman peaks for 1-(3,5-dimethylphenoxy)propan-2-ol is presented below.

Table 1: Predicted Characteristic Raman Shifts for 1-(3,5-dimethylphenoxy)propan-2-ol

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3,5-dimethylphenyl | 3000 - 3100 |

| Aliphatic C-H Stretch | Propane chain, methyl groups | 2800 - 3000 |

| O-H Stretch | Alcohol | 3200 - 3600 (broad) |

| Aromatic Ring Breathing/Stretching | Substituted benzene ring | 1300 - 1600 |

| C-O Stretch | Ether and Alcohol | 1000 - 1250 |

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of 1-(3,5-dimethylphenoxy)propan-2-ol and for separating its stereoisomers.

A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for quantifying 1-(3,5-dimethylphenoxy)propan-2-ol and detecting any process-related impurities or degradation products. Method development would typically involve a C18 stationary phase, which provides effective separation for moderately polar compounds. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Detection is commonly performed using a UV detector set at a wavelength where the dimethylphenoxy chromophore exhibits strong absorbance, likely around 270 nm.

Validation of the analytical method is performed according to International Conference on Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. pharmtech.comresearchgate.net This involves testing various parameters to guarantee reliable and accurate results. pharmtech.comdrugsformulations.com

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants). | The analyte peak should be free from interference from placebo, impurities, and degradants. Peak purity should pass. |

| Linearity | Ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentration of analyte for which the method has suitable precision and accuracy. | For assay: 80-120% of the test concentration. For impurities: Reporting Limit to 120% of the specification. chromatographyonline.com |

| Accuracy | The closeness of test results to the true value, determined by recovery studies on spiked samples. | Mean recovery of 98.0% to 102.0% at each concentration level. pharmtech.com |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2%. For impurities, RSD may be higher (e.g., ≤ 5-10%). chromatographyonline.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio (S/N) of 3:1. amazonaws.com |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) of 10:1. amazonaws.com |

| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, temperature). | System suitability parameters remain within acceptance criteria; results are not significantly affected. pharmtech.com |

The presence of a stereocenter at the C-2 position of the propanol (B110389) chain means that 1-(3,5-dimethylphenoxy)propan-2-ol exists as a pair of enantiomers, (R)- and (S)-1-(3,5-dimethylphenoxy)propan-2-ol. The direct separation of these enantiomers is most effectively achieved using chiral HPLC. ceon.rscsfarmacie.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ceon.rs

For compounds of this type, polysaccharide-based CSPs, such as amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate), are particularly effective. csfarmacie.cz The separation is often performed in a normal-phase mode, using a mobile phase composed of an alkane, like n-heptane, and an alcohol modifier, such as isopropanol (B130326) or ethanol. ceon.rsresearchgate.net The differential interactions (e.g., hydrogen bonding, π-π interactions, steric hindrance) between the enantiomers and the chiral selector on the stationary phase enable their resolution. ceon.rs

Table 3: Representative Chiral HPLC Separation Parameters for Enantiomers

| Parameter | Value/Condition |

|---|---|

| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak® AD) |

| Mobile Phase | n-Heptane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 270 nm |

| Retention Time (Hypothetical) | (S)-enantiomer: 8.5 min (R)-enantiomer: 10.2 min |

| Selectivity Factor (α) | 1.20 |

| Resolution (Rs) | > 2.0 |

Electron Paramagnetic Resonance (EPR) Spectroscopy of Derivatized Forms

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons. Since 1-(3,5-dimethylphenoxy)propan-2-ol is a diamagnetic molecule (i.e., it has no unpaired electrons), it is EPR-silent in its native state. However, as specified in the outline, derivatized forms of the molecule can be studied with this technique.

A common strategy is site-directed spin labeling (SDSL), where a stable paramagnetic molecule (a spin label) is covalently attached to the molecule of interest. libretexts.orgnih.gov The secondary alcohol functional group of 1-(3,5-dimethylphenoxy)propan-2-ol is a suitable site for such derivatization. It can be reacted with a functionalized nitroxide spin label, such as a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) derivative, to form a paramagnetic ether or ester. tandfonline.com

The resulting spin-labeled compound is EPR-active due to the unpaired electron on the nitroxide radical. researchgate.net The EPR spectrum, which typically appears as a three-line pattern due to hyperfine coupling with the ¹⁴N nucleus, is highly sensitive to the local environment of the spin label. libretexts.org Analysis of the spectral line shape and hyperfine coupling constants can provide detailed information about the rotational mobility of the label, the polarity of its microenvironment, and its accessibility to other agents in solution. tandfonline.com This approach transforms the diamagnetic parent compound into a probe for studying molecular dynamics and interactions.

V. Computational and Theoretical Studies of 1 3,5 Dimethylphenoxy Propan 2 Ol

Quantum Chemical Investigations of Electronic Structure and Energetics

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule at the electronic level.

Density Functional Theory (DFT) is a robust method for exploring the conformational landscape of a molecule. A thorough DFT study of 1-(3,5-dimethylphenoxy)propan-2-ol would involve optimizing the geometry of various possible conformers, which arise from the rotation around its flexible single bonds. The analysis would yield the relative energies of these conformers, identifying the most stable, low-energy structures. This information is crucial for understanding the molecule's preferred shape in different environments. However, specific peer-reviewed studies presenting a conformational analysis of 1-(3,5-dimethylphenoxy)propan-2-ol using DFT, along with corresponding data tables of relative energies, are not available.

Quantum chemical calculations can predict spectroscopic parameters, which are invaluable for interpreting experimental spectra. For 1-(3,5-dimethylphenoxy)propan-2-ol, theoretical calculations would typically be used to predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from an IR spectrum prediction could be compared with experimental data to confirm the structure and identify characteristic functional group vibrations. Similarly, predicted NMR chemical shifts would aid in the assignment of signals in experimentally obtained ¹H and ¹³C NMR spectra. At present, there are no published studies that provide these theoretical spectroscopic predictions for 1-(3,5-dimethylphenoxy)propan-2-ol.

The propan-2-ol moiety of 1-(3,5-dimethylphenoxy)propan-2-ol can be protonated or deprotonated depending on the pH of its environment. Computational methods can be employed to calculate the energetics of these different protonation states. For instance, the proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, could be determined. Understanding these energetics is important for predicting the molecule's behavior in biological systems and for various chemical applications. Specific calculations on the protonation states and their corresponding energetics for 1-(3,5-dimethylphenoxy)propan-2-ol have not been reported in the literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the dynamic behavior of molecules and their interactions.

For understanding the solid-state properties of 1-(3,5-dimethylphenoxy)propan-2-ol, molecular modeling can be used to simulate how individual molecules interact with each other to form a crystal lattice. These simulations can predict the most likely crystal packing arrangements and the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that stabilize the crystal structure. This information is critical in materials science and pharmaceutical development. However, there are no published studies that present simulations of the crystal packing of 1-(3,5-dimethylphenoxy)propan-2-ol.

X-ray Crystallography and Solid-State Structural Analysis of Analogues

Studies on analogous compounds, such as those with different substitution patterns on the phenyl ring, offer a predictive framework for the structural properties of 1-(3,5-dimethylphenoxy)propan-2-ol. For instance, the analysis of related structures helps in understanding the steric effects of the methyl groups and the hydrogen-bonding capabilities of the hydroxyl and ether functionalities.

A representative example of crystallographic data for a structural analogue is presented below. The data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment.

Table 1: Representative Crystallographic Data for an Analogue of 1-(3,5-dimethylphenoxy)propan-2-ol

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₃H₉Cl₂N₃O₂ |

| Formula Weight | 322.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234 (5) |

| b (Å) | 15.4567 (8) |

| c (Å) | 9.8765 (4) |

| α (°) | 90 |

| β (°) | 101.23 (1) |

| γ (°) | 90 |

| Volume (ų) | 1515.1 (1) |

| Z | 4 |

Note: Data is representative of a typical analogue and not of 1-(3,5-dimethylphenoxy)propan-2-ol itself.

The stability of a crystal lattice is dictated by the network of intermolecular interactions that hold the molecules together. In analogues of 1-(3,5-dimethylphenoxy)propan-2-ol, these forces are primarily hydrogen bonds and van der Waals interactions. The hydroxyl group (-OH) is a potent hydrogen-bond donor, while the ether oxygen and the hydroxyl oxygen are potential acceptors. This can lead to the formation of robust O-H···O hydrogen bonds, often resulting in chains or dimeric motifs within the crystal structure. nih.gov Weaker C-H···O and C-H···π interactions also play a significant role in consolidating the crystal packing.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. researchgate.net The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a given molecule dominates. By mapping various properties onto this surface, one can gain a detailed understanding of the crystal packing environment.

A key property mapped onto the surface is the normalized contact distance (d_norm), which highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or more distant contacts. nih.gov

The analysis of a related N-(2,6-dimethylphenyl) derivative revealed the formation of double layers of molecules linked by O-H···O and C-H···O hydrogen bonds. nih.gov Another study on a dichlorophenyl analogue showed that the most important contributions to its crystal packing were from H···H, O···H/H···O, and Cl···H/H···Cl interactions. nih.gov These findings suggest that the crystal structure of analogues of 1-(3,5-dimethylphenoxy)propan-2-ol is stabilized by a complex network of directed interactions.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of an Analogue

| Contact Type | Contribution (%) |

|---|---|

| H···H | 23.0 |

| O···H / H···O | 20.1 |

| C···H / H···C | 8.0 |

| C···C | 11.2 |

Note: Data is representative of a typical analogue and not of 1-(3,5-dimethylphenoxy)propan-2-ol itself. "Other" may include contacts involving other present atoms, such as Cl...H in the cited analogue. nih.gov

This detailed analysis of intermolecular forces is critical for understanding the physicochemical properties of the compound, such as its melting point, solubility, and polymorphism—the ability to exist in multiple crystalline forms.

Vi. Academic Applications and Research Utility of 1 3,5 Dimethylphenoxy Propan 2 Ol

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The specific arrangement of functional groups—an amine, a hydroxyl group, and a dimethylphenoxy moiety—makes 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol (B51489) a versatile intermediate in organic synthesis. smolecule.com Its structural framework provides multiple reactive sites that can be selectively targeted for chemical modifications. smolecule.com

Precursor in Target-Oriented Synthesis for Various Chemical Entities

In the field of medicinal chemistry, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is primarily recognized as a crucial precursor in the synthesis of the skeletal muscle relaxant, Metaxalone (B1676338). smolecule.comsynzeal.com The synthesis of Metaxalone from this intermediate is a well-established route in pharmaceutical manufacturing. Furthermore, its role as a starting material is not limited to a single therapeutic agent. The compound's structure is amenable to various chemical transformations, making it a valuable precursor for a range of other target molecules in pharmaceutical research and development. smolecule.com

The typical synthesis route to obtain this intermediate involves the reaction of 3,5-dimethylphenol (B42653) with epichlorohydrin (B41342), which forms an epoxide intermediate. This is followed by a ring-opening reaction with ammonia (B1221849) (ammoniation) to introduce the amino group and form the final 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol product. smolecule.com

Building Block in Diversified Chemical Libraries

Beyond its application in the linear synthesis of specific drugs, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol serves as an important building block for creating diversified chemical libraries. smolecule.com These libraries, which consist of a series of structurally related compounds, are instrumental in drug discovery and chemical biology for screening and identifying new bioactive molecules.

Researchers can leverage the compound's functional groups to develop derivatives with potentially enhanced or novel biological activities. smolecule.com For instance, strategic modifications to the primary amine can lead to a variety of amides, sulfonamides, or other functionalized molecules, each with a unique pharmacological profile that might include improved metabolic stability or bioavailability. smolecule.com This versatility makes it a valuable asset in the exploration of new chemical space for therapeutic applications.

Table 1: Synthetic Utility of 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol

| Application Area | Specific Role | Example |

|---|---|---|

| Target-Oriented Synthesis | Precursor | Synthesis of Metaxalone smolecule.comsynzeal.com |

| Medicinal Chemistry | Building Block | Creation of diversified chemical libraries for drug discovery smolecule.com |

| Organic Synthesis | Versatile Reagent | Used in the production of various fine chemicals smolecule.com |

Analytical Research Applications

In the realm of analytical chemistry, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is of significant interest, primarily due to its status as a known impurity of a commercial drug product.

Development of Analytical Methodologies for Impurity Profiling, particularly as Metaxalone Related Compound B

The quality, safety, and efficacy of pharmaceutical products are paramount. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines concerning the identification and quantification of impurities in drug substances and products. ijrti.org 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol is officially recognized as Metaxalone Related Compound B , an impurity that can arise during the synthesis of Metaxalone. smolecule.comsynzeal.comveeprho.com

Consequently, a significant area of analytical research focuses on developing and validating robust methods to detect, identify, and quantify this specific impurity. smolecule.com Modern analytical techniques are employed for this purpose, ensuring that the levels of Metaxalone Related Compound B in the final drug product remain below the established safety thresholds. ijprajournal.comresearchgate.net

Commonly used methods include:

High-Performance Liquid Chromatography (HPLC): A cornerstone technique for separating mixtures of compounds. Reversed-phase HPLC (RP-HPLC) is frequently used to separate Metaxalone from its impurities, including Compound B. chromatographyonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of LC with the mass analysis capabilities of MS, allowing for highly sensitive and specific detection and structural confirmation of impurities. smolecule.comijprajournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): Another key technique for the analysis of volatile and semi-volatile compounds, which can be used for impurity profiling. ijprajournal.com

The development of these analytical methods is a critical component of drug quality control, ensuring patient safety. researchgate.net

Use as a Reference Standard in Quality Control and Research Settings

Accurate analytical measurements require a reliable point of comparison. For this reason, 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol is produced and sold as a certified reference material (CRM) or a pharmaceutical secondary standard. synzeal.comsigmaaldrich.com

These reference standards are highly purified and well-characterized materials with known properties. They serve several essential functions in both quality control laboratories and research settings: synzeal.comsigmaaldrich.com

Method Validation: Used to confirm that an analytical method is accurate, precise, and suitable for its intended purpose.

System Suitability Testing: Routinely used to verify that the analytical instrument and method are performing correctly before analyzing samples.

Quantification: Serves as the standard against which the concentration of the impurity in a test sample is measured.

These standards are often traceable to primary pharmacopeial standards (e.g., USP, EP), ensuring consistency and reliability in analytical results across different laboratories. sigmaaldrich.com

Table 2: Analytical Applications of Metaxalone Related Compound B

| Application | Technique(s) | Purpose |

|---|---|---|

| Impurity Profiling | HPLC, LC-MS, GC-MS smolecule.comijprajournal.com | To detect, identify, and quantify the impurity in Metaxalone formulations. smolecule.com |

| Quality Control | Various Analytical Methods | Used as a certified reference standard for method validation and routine analysis. synzeal.comsigmaaldrich.com |

| Pharmaceutical Release Testing | HPLC, UPLC | To ensure drug product batches meet regulatory purity specifications. sigmaaldrich.com |

Investigation of Fundamental Biological Interactions at a Molecular Level

While the primary research focus on 1-amino-3-(3,5-dimethylphenoxy)propan-2-ol has been within the context of its role as a synthetic intermediate and a process-related impurity, its chemical structure suggests potential for more fundamental research. smolecule.com The molecule contains key pharmacophoric features—a secondary alcohol, a primary amine, and an aromatic ether—that are common in many biologically active compounds.

Although specific studies detailing the mechanism of action or direct molecular interactions of Metaxalone Related Compound B itself are limited, its structure provides a template for scientific exploration. smolecule.com Research could potentially investigate how this molecule or its derivatives interact with biological targets such as receptors or enzymes at a molecular level. Such studies would contribute to a deeper understanding of structure-activity relationships (SAR) within this class of compounds. However, it is important to note that extensive research on its specific biological interactions has not been widely published. smolecule.com

Studies on Compound-Enzyme Binding and Modulation (e.g., Cytochrome P450)

There are no available studies that specifically investigate the binding and modulation of enzymes, including Cytochrome P450, by 1-(3,5-dimethylphenoxy)propan-2-ol. Research on the metabolism of the structurally related drug Metaxalone indicates the involvement of Cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19, in its biotransformation. nih.govwikipedia.org However, this research does not extend to or mention 1-(3,5-dimethylphenoxy)propan-2-ol.

Exploration in Materials Science and Agrochemical Research

Synthesis of Compounds with Potential Material or Agrochemical Properties

There is no evidence in the searched literature of 1-(3,5-dimethylphenoxy)propan-2-ol being used as a precursor or building block for the synthesis of compounds with intended applications in materials science or agrochemical research. Patent literature describes the synthesis of the related compound Metaxalone from intermediates such as 3-(3',5'-dimethylphenoxy)-1,2-propanediol and 1-(3,5-dimethylphenoxy)-3-chloro-2-propanol, but does not mention 1-(3,5-dimethylphenoxy)propan-2-ol. google.comgoogle.com

Investigation of Analogues for Specialized Applications

No research could be found on the investigation of analogues of 1-(3,5-dimethylphenoxy)propan-2-ol for any specialized applications. The focus of existing research remains on the approved drug Metaxalone and its direct synthetic precursors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3,5-dimethylphenoxy)propan-2-ol, and what reaction conditions optimize yield?

- Methodology : The compound is synthesized via alkylation of 3,5-dimethylphenol with 1-bromo-2-methylpropane in the presence of a base (e.g., K₂CO₃) at reflux conditions. Alternative routes involve epoxide intermediates, such as 2-(3,5-dimethylphenoxy)methyl oxirane, which can undergo ring-opening reactions to yield the target alcohol. Purification typically involves column chromatography or recrystallization. Key parameters include stoichiometric control of the alkylating agent and inert atmosphere to prevent oxidation .

- Data : Yields range from 70–85% under optimized conditions. Reaction progress is monitored via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .

Q. Which spectroscopic techniques are most effective for characterizing 1-(3,5-dimethylphenoxy)propan-2-ol?

- Methodology :

- ¹H NMR : Peaks at δ 6.6–6.8 ppm (aromatic protons), δ 4.1–4.3 ppm (methine proton adjacent to oxygen), and δ 1.2–1.4 ppm (methyl groups) confirm the structure .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm ensures purity (>95%) .

- HRMS : Electrospray ionization (ESI) provides accurate mass confirmation (e.g., [M+H]+ calculated for C₁₁H₁₆O₂: 181.1223) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodology : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). The compound remains stable in sealed, amber vials under inert gas (argon). Degradation products (e.g., oxidized derivatives) are monitored via HPLC-MS. Storage recommendations include desiccants and avoidance of prolonged light exposure .

Advanced Research Questions

Q. What explains the regioselectivity of iodination at the phenolic ring of 1-(3,5-dimethylphenoxy)propan-2-ol derivatives?

- Methodology : Electrophilic iodination using reagents like 1,3,5-triiodo-1H-pyridine-2,4,6(1H,3H,5H)-trione (reagent "1") under mild conditions (RT, dry CH₂Cl₂) achieves triple iodination at ortho, meta, and para positions. Steric hindrance from the 3,5-dimethyl groups directs iodination to less hindered sites. Computational modeling (DFT) of transition states can validate selectivity .

- Data : Yields exceed 95% with regioselectivity confirmed via ¹H NMR (disappearance of aromatic protons) and X-ray crystallography .

Q. How can in silico studies predict the pharmacokinetic properties of 1-(3,5-dimethylphenoxy)propan-2-ol analogs?

- Methodology : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding affinity to target receptors (e.g., β-adrenergic receptors). ADMET prediction tools (SwissADME) evaluate logP (2.1), solubility (LogS = -3.2), and blood-brain barrier permeability. Substituent effects (e.g., halogenation) are correlated with metabolic stability .

Q. What comparative studies exist between 1-(3,5-dimethylphenoxy)propan-2-ol and its structural analogs in bioactivity?

- Methodology : Analogs like 1-(3,5-dimethylphenoxy)-3-(isopropylamino)propan-2-ol (a β-sympatholytic agent) are tested in receptor-binding assays (IC₅₀ values) and functional cAMP assays. Spin-labeled derivatives (e.g., TEMPO conjugates) enable EPR studies to probe membrane interactions .

- Data : The parent compound shows moderate β-blockade (IC₅₀ = 1.2 μM), while iodinated derivatives exhibit enhanced lipophilicity and prolonged half-life .

Q. How can enantiomeric purity of 1-(3,5-dimethylphenoxy)propan-2-ol be resolved and validated?

- Methodology : Chiral HPLC (Chiralpak AD-H column, heptane:isopropanol 90:10) separates enantiomers. Absolute configuration is confirmed via X-ray crystallography or comparison with synthetic standards. Polarimetry ([α]D²⁵ = +12.5° for R-enantiomer) provides additional validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.